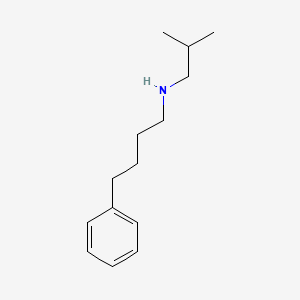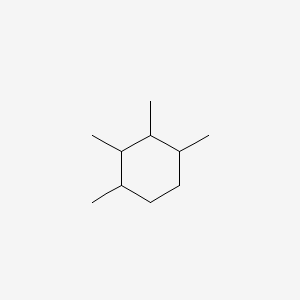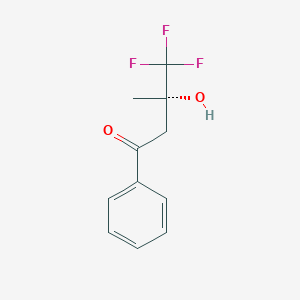
(4-Bromo-6-methylpyridin-3-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-6-methylpyridin-3-YL)methanamine is a chemical compound with the molecular formula C7H9BrN2. It is a derivative of pyridine, featuring a bromine atom at the 4th position, a methyl group at the 6th position, and a methanamine group at the 3rd position. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-6-methylpyridin-3-YL)methanamine typically involves the bromination of 6-methylpyridin-3-ylmethanamine. The reaction is carried out under controlled conditions to ensure selective bromination at the 4th position. Common reagents used in this process include N-bromosuccinimide (NBS) and a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-6-methylpyridin-3-YL)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
(4-Bromo-6-methylpyridin-3-YL)methanamine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic compounds and materials.
Industry: It is utilized in the synthesis of advanced materials, such as end-functional polymers through atom transfer radical polymerization and click chemistry.
Mechanism of Action
The mechanism of action of (4-Bromo-6-methylpyridin-3-YL)methanamine and its derivatives varies depending on the specific application. In medicinal chemistry, for example, its derivatives act as “biased agonists” of serotonin 5-HT1A receptors, leading to significant antidepressant-like activity. The molecular targets and pathways involved include the modulation of serotonin receptors and the subsequent signaling cascades.
Comparison with Similar Compounds
Similar Compounds
(6-Methylpyridin-3-yl)methanamine: This compound lacks the bromine atom at the 4th position, making it less reactive in certain substitution reactions.
(2-Bromo-6-methylpyridin-4-yl)methanamine: This compound has the bromine atom at the 2nd position instead of the 4th position, leading to different reactivity and applications.
Uniqueness
(4-Bromo-6-methylpyridin-3-YL)methanamine is unique due to the presence of both the bromine and methanamine groups, which provide versatility in chemical synthesis. The bromine atom allows for selective substitution reactions, while the methanamine group offers potential for further functionalization. This combination makes it a valuable building block in the synthesis of complex organic molecules and materials.
Properties
Molecular Formula |
C7H9BrN2 |
|---|---|
Molecular Weight |
201.06 g/mol |
IUPAC Name |
(4-bromo-6-methylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C7H9BrN2/c1-5-2-7(8)6(3-9)4-10-5/h2,4H,3,9H2,1H3 |
InChI Key |
JIWMNBQFEFAOKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)CN)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


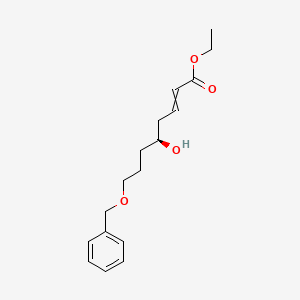
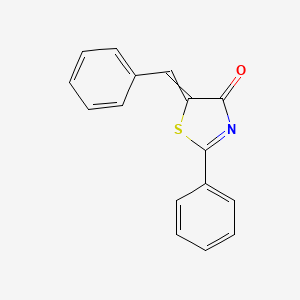
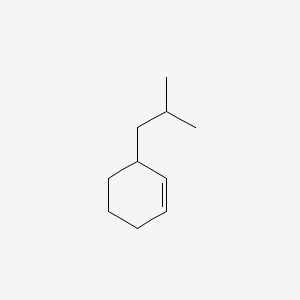
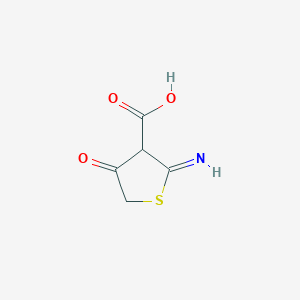
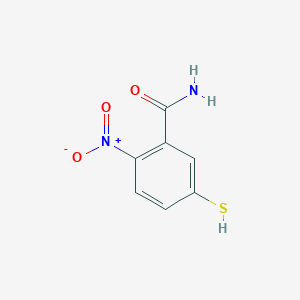
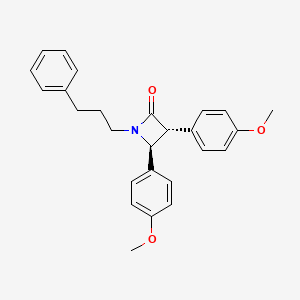
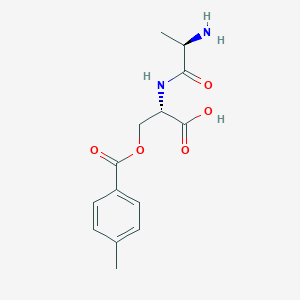
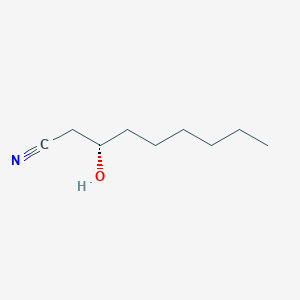
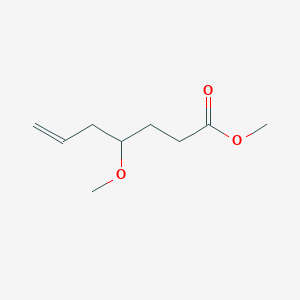
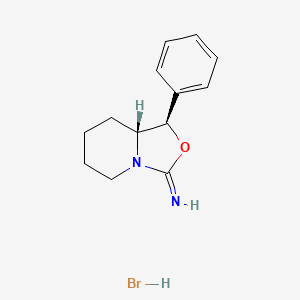
![2,6-Dimethyl-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B14176760.png)
